molecular formula C18H28N2OSi B13906570 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone

1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone

Cat. No.: B13906570
M. Wt: 316.5 g/mol
InChI Key: BDBZCNIFPMUVON-UHFFFAOYSA-N
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Description

1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone is a chemical compound with the molecular formula C16H26N2OSi It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone typically involves the reaction of pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then treated with ethanone to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triisopropylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-b]pyridine: The parent compound of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone.

    Triisopropylsilyl derivatives: Compounds containing the triisopropylsilyl group, which imparts unique chemical properties.

Uniqueness

This compound is unique due to the presence of both the pyrrolo[2,3-b]pyridine ring and the triisopropylsilyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H28N2OSi

Molecular Weight

316.5 g/mol

IUPAC Name

1-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-6-yl]ethanone

InChI

InChI=1S/C18H28N2OSi/c1-12(2)22(13(3)4,14(5)6)20-11-10-16-8-9-17(15(7)21)19-18(16)20/h8-14H,1-7H3

InChI Key

BDBZCNIFPMUVON-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=C(C=C2)C(=O)C

Origin of Product

United States

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